Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine
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Overview
Description
Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is a derivative of glycine, an amino acid, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group and the side chain is modified with a 2,4,6-trimethoxybenzyl group. This compound is primarily used in peptide synthesis as a protecting group for the amino acid residues, ensuring that the reactive functionalities are shielded during the synthetic process .
Mechanism of Action
Target of Action
Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is a complex compound used in peptide synthesis . The primary targets of this compound are the amino acids in the peptide chain. It plays a crucial role in protecting these amino acids during the synthesis process .
Mode of Action
The compound interacts with its targets (amino acids) by attaching to them and preventing unwanted side reactions during the peptide synthesis . This ensures that the peptide chain is formed correctly without any disruptions .
Biochemical Pathways
The compound affects the peptide synthesis pathway. By attaching to the amino acids, it ensures that the peptide bonds are formed correctly between the amino acids . This leads to the successful synthesis of the desired peptide.
Pharmacokinetics
Its impact on bioavailability is significant in the context of peptide synthesis, as it ensures the correct formation of the peptide chain .
Result of Action
The molecular effect of the compound’s action is the successful synthesis of the desired peptide. On a cellular level, this can lead to the production of proteins or peptides with specific functions, depending on the sequence of amino acids in the peptide chain .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of the peptide synthesis . Additionally, the presence of other chemicals in the reaction mixture can also influence the stability and efficacy of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine typically involves the following steps:
Protection of the Glycine Amino Group: The amino group of glycine is protected using the Fmoc group. This is achieved by reacting glycine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the 2,4,6-Trimethoxybenzyl Group: The protected glycine is then reacted with 2,4,6-trimethoxybenzyl chloride in the presence of a base like triethylamine to introduce the trimethoxybenzyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the 2,4,6-trimethoxybenzyl group can be removed using acidic conditions like trifluoroacetic acid.
Coupling Reactions: It can participate in peptide bond formation through reactions with other amino acids or peptide fragments using coupling reagents like HBTU or DIC.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal; trifluoroacetic acid for trimethoxybenzyl removal.
Coupling: HBTU, DIC, or EDC in the presence of bases like DIPEA.
Major Products
The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is used in solid-phase peptide synthesis (SPPS) to construct peptides with high precision and efficiency .
Biology
In biological research, it is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays .
Medicine
In medicine, peptides synthesized using this compound are explored for therapeutic applications, including cancer treatment and vaccine development .
Industry
In the industrial sector, it is used in the production of peptide-based materials and nanostructures for various applications, including drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-N-(2,4,6-trimethoxybenzyl)-L-asparagine
- Fmoc-N-(2,4,6-trimethoxybenzyl)-L-glutamine
Uniqueness
Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is unique due to its specific protecting groups that offer orthogonal protection strategies, allowing for selective deprotection and efficient peptide synthesis .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[(2,4,6-trimethoxyphenyl)methyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO7/c1-32-17-12-24(33-2)22(25(13-17)34-3)14-28(15-26(29)30)27(31)35-16-23-20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-13,23H,14-16H2,1-3H3,(H,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIVZMBKOCDKBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166881-43-2 |
Source
|
Record name | N-Fmoc-N-(2,4,6-trimethoxybenzyl)glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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